molecular formula C14H18ClNO4S B2939591 Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2402829-57-4

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2939591
CAS No.: 2402829-57-4
M. Wt: 331.81
InChI Key: XIFFCJBBEAXAGB-UHFFFAOYSA-N
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Description

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is a specialized organic compound featuring a pyrrolidine ring substituted with a chlorosulfonyl group at position 4 and two methyl groups at position 2. The benzyl carboxylate moiety enhances its stability and solubility in organic solvents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing sulfonyl groups into target molecules due to the reactivity of the chlorosulfonyl (-SO₂Cl) group . Its rigid pyrrolidine backbone, modified by dimethyl substituents, may influence stereochemical outcomes in synthetic pathways.

Properties

IUPAC Name

benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-14(2)8-12(21(15,18)19)9-16(14)13(17)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFCJBBEAXAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategy

The synthesis follows a three-stage sequence:

  • Pyrrolidine Ring Preparation : 2,2-Dimethylpyrrolidine serves as the foundational scaffold.
  • Chlorosulfonylation : Introduction of the chlorosulfonyl (-SO₂Cl) group at the 4-position.
  • Benzyl Carbamate Formation : Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Chlorosulfonylation Methodology

Chlorosulfonic acid (ClSO₃H) is the preferred reagent for sulfonation due to its high electrophilicity. The reaction proceeds via an electrophilic aromatic substitution mechanism, though the pyrrolidine's aliphatic nature necessitates radical stabilization for successful sulfonation.

Representative Conditions :

  • Solvent : Dichloromethane (DCM) or chloroform
  • Temperature : 0–5°C (to mitigate exothermic side reactions)
  • Stoichiometry : 1.2 equivalents ClSO₃H relative to pyrrolidine
  • Yield : 70–75% (crude), requiring immediate purification to prevent hydrolysis.

Stepwise Experimental Protocols

Step 1: Synthesis of 4-Chlorosulfonyl-2,2-Dimethylpyrrolidine

Procedure :

  • Charge a flame-dried flask with 2,2-dimethylpyrrolidine (10 mmol) in anhydrous DCM (50 mL).
  • Cool to 0°C under nitrogen atmosphere.
  • Add ClSO₃H (12 mmol) dropwise over 30 minutes.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), and dry over MgSO₄.
  • Concentrate under reduced pressure to obtain a pale-yellow oil.

Critical Notes :

  • Moisture Sensitivity : The chlorosulfonyl intermediate hydrolyzes rapidly; use anhydrous conditions throughout.
  • Purification : Distillation under high vacuum (0.1 mmHg, 80–85°C) achieves >95% purity.

Step 2: Benzyl Carbamate Protection

Reaction Scheme :
$$ \text{4-Chlorosulfonyl-2,2-dimethylpyrrolidine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Target Compound} $$

Optimized Protocol :

  • Dissolve 4-chlorosulfonyl-2,2-dimethylpyrrolidine (5 mmol) in DCM (30 mL).
  • Add triethylamine (6 mmol) and benzyl chloroformate (5.5 mmol).
  • Stir at 20°C for 18 hours.
  • Wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
  • Dry over Na₂SO₄ and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:4 → 1:1).

Yield : 80% (white crystalline solid).

Industrial-Scale Production Considerations

Process Intensification Techniques

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (3 L) Continuous Flow
Solvent DCM Chlorobenzene
Temperature Control Ice bath Jacketed reactor (−5°C)
Throughput 200 g/day 50 kg/day

Advantages of Flow Chemistry :

  • Enhanced heat dissipation during exothermic sulfonation.
  • Reduced reaction time from 12 hours to 2 hours.
  • Consistent product quality (purity >98%).

Analytical Validation and Quality Control

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 6H, CH₃), 3.45–3.60 (m, 4H, pyrrolidine-H), 5.15 (s, 2H, OCH₂Ph), 7.32–7.40 (m, 5H, aromatic-H).
  • ¹³C NMR : 176.8 ppm (C=O), 135.2 ppm (quaternary aromatic C).

Infrared Spectroscopy :

  • Strong absorption at 1350 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Alternative Routes

Sulfur Trioxide Complex Method

Reagents : Pyridine·SO₃ complex in acetonitrile.
Advantages :

  • Milder conditions (25°C vs. 0°C).
  • Reduced side-product formation.
    Disadvantages :
  • Lower yield (60% vs. 80%).
  • Requires expensive SO₃ complexes.

Challenges and Mitigation Strategies

Common Synthetic Issues

Issue Cause Solution
Low sulfonation yield Incomplete ClSO₃H activation Pre-activate with PCl₅
Ester hydrolysis Residual moisture Azeotropic drying with toluene
Diastereomer formation Poor stereocontrol Chiral HPLC purification

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological targets.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug discovery, the compound may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is compared to two analogs: 25% Benzyl Benzoate () and (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate ().

Table 1: Structural and Functional Comparison

Property This compound 25% Benzyl Benzoate (BB) (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate
Molecular Formula C₁₄H₁₈ClNO₄S C₁₄H₁₂O₂ C₁₃H₁₈N₂O₃
Molecular Weight ~331.5 g/mol 212.24 g/mol 250.29 g/mol
Key Functional Groups Chlorosulfonyl, dimethyl, benzyl carboxylate Benzyl ester, benzoate Hydroxy, aminomethyl, benzyl carboxylate
Primary Application Synthetic intermediate (sulfonylation reactions) Topical scabicide (87% cure rate) Chiral building block for drug synthesis
Reactivity High (nucleophilic substitution at -SO₂Cl) Low (ester hydrolysis) Moderate (hydrogen bonding via -OH, amine reactivity)
Biological Activity Limited direct use in therapeutics High anti-parasitic efficacy Potential for bioactive molecule synthesis

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity The chlorosulfonyl group in the target compound enables sulfonamide bond formation, critical in drug design (e.g., protease inhibitors). In contrast, the hydroxy and aminomethyl groups in the (2S,4S)-isomer () facilitate hydrogen bonding and chiral resolution, making it valuable for asymmetric synthesis . Benzyl Benzoate () lacks reactive substituents, relying on ester hydrolysis for activity, but demonstrates superior therapeutic efficacy against scabies due to direct parasiticidal effects .

This rigidity may enhance stereochemical control in synthetic applications.

Therapeutic vs. Synthetic Utility

  • While Benzyl Benzoate is a frontline therapeutic (87% cure rate), the target compound and its (2S,4S)-analog are primarily synthetic tools. The latter’s hydroxy and amine groups () suggest utility in peptide mimetics or enzyme inhibitors, whereas the chlorosulfonyl group enables sulfonylation in API synthesis.

Research Implications and Limitations

  • Evidence Gaps : Direct pharmacological data for this compound are scarce; most inferences derive from structural analogs.
  • Contradictions : Benzyl Benzoate’s high efficacy () contrasts with the target compound’s lack of therapeutic use, highlighting the critical role of functional groups in bioactivity.

Biological Activity

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈ClNO₄S
  • Molecular Weight : 333.83 g/mol

The compound features a benzyl group, a chlorosulfonyl substituent, and a pyrrolidine ring, which contribute to its reactivity and biological properties. The chlorosulfonyl group is particularly significant as it can interact with nucleophilic residues in enzymes, leading to enzyme inhibition.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, effectively inhibiting their activity. This mechanism is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
  • Modulation of Biological Pathways : By inhibiting specific enzymes, the compound can disrupt normal biochemical pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

1. Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activities. For instance, studies on related chlorosulfonyl compounds have shown their effectiveness in inhibiting serine proteases and other critical enzymes involved in inflammatory responses .

2. Anticancer Potential

In vitro studies have demonstrated that benzyl derivatives can exhibit anticancer properties by targeting specific cancer cell lines. For example, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

3. Toxicological Assessments

Toxicological evaluations of similar compounds have been conducted using short-term tests for carcinogenicity. These studies provide insights into the safety profile of the compound and its derivatives . The results indicated varying levels of biological activity across different assays, suggesting the need for further exploration into the safety and efficacy of this compound.

Comparative Data Table

Property/ActivityThis compoundRelated Compounds
Molecular Weight333.83 g/molVaries (e.g., 4-chloromethylbiphenyl: 232.67 g/mol)
Enzyme Inhibition PotentialYes (specific targets)Yes (various enzymes)
Anticancer ActivityPromising (in vitro studies)Confirmed in multiple studies
Toxicological ProfileUnder investigationEstablished for related compounds

Q & A

Q. What are established synthetic routes for Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach for analogous benzyl-protected heterocycles involves reacting the parent heterocycle (e.g., 2,2-dimethylpyrrolidine-4-sulfonyl chloride) with benzyl chloroformate under basic conditions. Triethylamine or pyridine is typically used to neutralize HCl byproducts, and the reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . For chlorosulfonyl group introduction, sulfonation of the pyrrolidine ring using chlorosulfonic acid followed by protection with benzyl chloroformate may be required. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How is the structural integrity confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXS/SHELXD aids in solving crystal structures from diffraction data. High-resolution data (≤1.0 Å) improves accuracy .
  • Spectroscopy :
  • NMR : Analyze 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl, chlorosulfonyl). Compare chemical shifts with related compounds (e.g., benzyl piperidine derivatives) .
  • IR : Identify characteristic peaks (e.g., C=O ester at ~1720 cm1^{-1}, S=O at ~1350–1150 cm1^{-1}) .

Q. What purification methods are recommended for this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts. Monitor via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests. Slow cooling improves crystal purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields?

  • Methodological Answer :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for sulfonation steps. THF may improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) during chlorosulfonation reduce side reactions.

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Use SHELXL’s twin refinement for twinned crystals. Compare bond lengths/angles with DFT-calculated models .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational flexibility (e.g., hindered rotation of benzyl groups) .

Q. What strategies mitigate stereochemical uncertainties during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ enantiopure catalysts (e.g., Jacobsen’s thiourea) to control stereochemistry at the pyrrolidine ring .
  • Chiral HPLC : Separate diastereomers using a Chiralpak® IA column (hexane/isopropanol, 90:10) .

Q. What safety protocols are critical when handling the chlorosulfonyl group?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal. Avoid water contact to prevent exothermic reactions .

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